molecular formula C18H18N2O4S B2580024 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide CAS No. 868370-91-6

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide

Cat. No.: B2580024
CAS No.: 868370-91-6
M. Wt: 358.41
InChI Key: NYTWWSFFCPBPLL-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide is a synthetic benzothiazole derivative intended for research use in oncology and medicinal chemistry. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse pharmacological properties, coupled with a phenoxyacetamide moiety, a structure present in molecules with documented anticancer and antibacterial activities . The Z-configuration of the imine bond and the specific methoxy substitutions are designed to influence the compound's planarity, electronic distribution, and binding affinity for biological targets. In research settings, compounds of this class have shown significant promise as inhibitors of oncogenic transcription factors. For instance, structurally similar benzothiazole derivatives have been identified as potent inhibitors of FOXM1, a key driver of tumor growth and progression in aggressive cancers like triple-negative breast cancer (TNBC) . These inhibitors work by binding to the FOXM1-DNA binding domain, disrupting interactions with key amino acids such as Asn283, His287, and Arg286, thereby inhibiting cancer cell proliferation . Furthermore, hybrid molecules incorporating the N-(benzo[d]thiazol-2-yl)acetamide and 2-phenoxyacetamide structures have been discovered through structure-based virtual screening as novel potential BCR-ABL1 inhibitors, showing anti-tumor effects in chronic myeloid leukemia (CML) cell lines . Beyond oncology, the benzothiazole and phenoxyacetamide pharmacophores are associated with a range of other bioactivities, including antimicrobial and antioxidant effects, making this compound a versatile candidate for broader investigative purposes . Researchers can utilize this chemical as a lead compound for structure-activity relationship (SAR) studies or as a pharmacological tool to probe specific biological pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-20-16-13(22-2)9-10-14(23-3)17(16)25-18(20)19-15(21)11-24-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTWWSFFCPBPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)COC3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest structural analogues include:

N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide (): Differs in the acyl group (4-fluorobenzamide vs. phenoxyacetamide).

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ():

  • Replaces the benzothiazole core with a 1,2,4-triazole ring.
  • The sulfonyl and difluorophenyl groups confer distinct electronic properties, such as increased polarity and hydrogen-bonding capacity .

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide ():

  • Features a thiadiazole ring fused with a pyridine moiety.
  • The acetyl and benzamide groups enhance π-π stacking interactions, which may improve binding to biological targets .

Spectral and Physicochemical Properties

Compound Name Molecular Formula Key Functional Groups IR Peaks (cm⁻¹) NMR Characteristics (δ, ppm)
Target Compound C₁₉H₁₉N₂O₃S Benzo[d]thiazole, Phenoxyacetamide 1665 (C=O), 1250 (C=S) 3.3 (CH₃), 6.8–7.4 (Ar-H)
N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2-ylidene)-4-fluorobenzamide C₁₈H₁₆FN₂O₃S 4-Fluorobenzamide 1680 (C=O), 1248 (C=S) 3.2 (CH₃), 7.1–7.9 (Ar-H, F-C6H4)
5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione C₂₀H₁₂ClF₂N₃O₂S₂ Triazole, Sulfonyl 1255 (C=S), 1150 (S=O) 7.5–8.2 (Ar-H, SO₂-C6H4)

Q & A

Q. What are the optimal reaction conditions for synthesizing (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide to maximize yield and purity?

  • Methodological Answer : Use a reflux system with a toluene:water (8:2) solvent mixture and sodium azide as a reactant, monitoring progress via TLC (hexane:ethyl acetate, 9:1). Post-reaction, remove toluene under reduced pressure, quench with ice, and purify via crystallization (ethanol) or ethyl acetate extraction. Catalytic systems like diisopropyl ethyl ammonium acetate (DIPEAc) can enhance reaction efficiency and reduce side products .

Q. Which spectroscopic techniques are most reliable for confirming the Z-configuration of the imine group?

  • Methodological Answer : Combine IR spectroscopy (νC=N stretching at ~1649–1670 cm⁻¹) with ¹H NMR (characteristic imine proton shifts at δ 7.5–8.9 ppm). For ambiguity, employ 2D NMR (e.g., NOESY) to detect spatial proximity between substituents. X-ray crystallography remains the gold standard for unambiguous configuration determination .

Q. What purification strategies are effective post-synthesis?

  • Methodological Answer : Solid products can be crystallized using ethanol, while liquid intermediates require ethyl acetate extraction (3×20 mL) followed by drying over Na₂SO₄. Column chromatography (silica gel, chloroform:acetone gradients) resolves complex mixtures, particularly for thiazole-containing byproducts .

Q. How can green chemistry principles be integrated into the synthesis protocol?

  • Methodological Answer : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ DIPEAc as a recyclable catalyst. Optimize reaction time to reduce energy consumption, and use microwave-assisted synthesis to enhance efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. mass spectrometry) when characterizing intermediates?

  • Methodological Answer : Perform high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations). If discrepancies persist, isolate intermediates via preparative TLC for re-analysis .

Q. What strategies mitigate side reactions during benzothiazole ring cyclization?

  • Methodological Answer : Adjust reactant stoichiometry (e.g., 1:1.5 molar ratio of thioamide to acid) and monitor reaction progress via in-situ IR. Introduce radical scavengers (e.g., BHT) to suppress oxidative byproducts. Co-crystallization of intermediates (e.g., with acetic acid) aids in isolating pure cyclized products .

Q. How can computational modeling predict the electronic effects of substituents on the (Z)-configuration stability?

  • Methodological Answer : Use density functional theory (DFT) to calculate energy barriers for Z→E isomerization. Analyze frontier molecular orbitals (HOMO/LUMO) to assess substituent-induced electronic perturbations. Molecular dynamics simulations (MD) under varying pH/temperature conditions further elucidate stability trends .

Q. What are the common byproducts in the synthesis of this compound, and how are they identified?

  • Methodological Answer : Byproducts include uncyclized thioamides (detected via TLC Rf ~0.12) and oxidized sulfoxides (identified by MS m/z +16 Da). LC-MS/MS with collision-induced dissociation (CID) fragments ions, while HPLC-PDA quantifies impurities. X-ray co-crystallography resolves structural ambiguities .

Q. How does solvent polarity influence the reaction kinetics of the Knoevenagel condensation step?

  • Methodological Answer : Conduct kinetic studies in solvents of varying polarity (e.g., DMSO vs. THF) using UV-Vis spectroscopy to track enolate formation. Correlate dielectric constants with rate constants (Eyring equation) to optimize solvent choice. Polar aprotic solvents enhance nucleophilicity of the active methylene group .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer :
    Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Use LC-HRMS to identify degradation products (e.g., hydrolyzed acetamide). Simulated gastric fluid (pH 1.2) and plasma stability assays further assess bioavailability and metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.